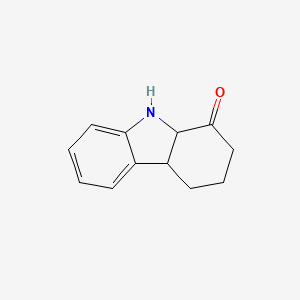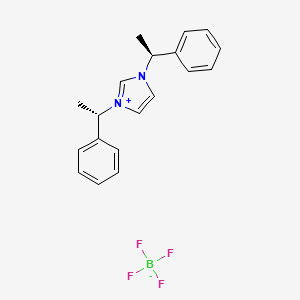
8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with bromine and fluorine substituents. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, reaction conditions, and purification methods are crucial to achieving efficient industrial synthesis.
化学反応の分析
Types of Reactions: 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions may involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline oxides or reduced quinoline derivatives.
科学的研究の応用
8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties.
Biological Research: Researchers use this compound to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of quinoline derivatives.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it a valuable building block in organic synthesis.
Industrial Applications: In the industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
8-Bromoquinoline: Lacks the fluorine and methyl groups, which may result in different chemical and biological properties.
5-Fluoroquinoline: Lacks the bromine and methyl groups, affecting its reactivity and interactions.
1-Methylquinoline: Lacks the bromine and fluorine atoms, leading to different biological activities.
Uniqueness: 8-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of bromine, fluorine, and methyl groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H11BrFN |
|---|---|
分子量 |
244.10 g/mol |
IUPAC名 |
8-bromo-5-fluoro-1-methyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C10H11BrFN/c1-13-6-2-3-7-9(12)5-4-8(11)10(7)13/h4-5H,2-3,6H2,1H3 |
InChIキー |
WJKVDXBIZBZXEP-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC2=C(C=CC(=C21)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)



![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)



